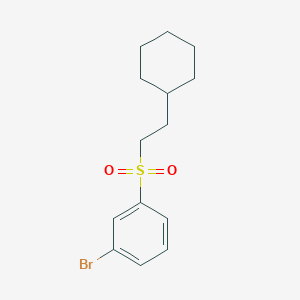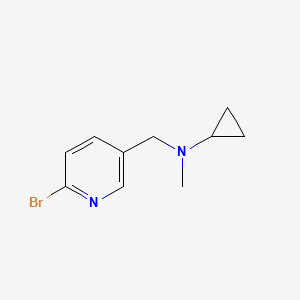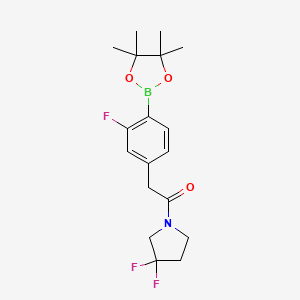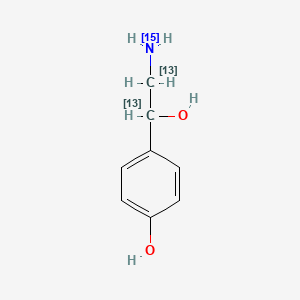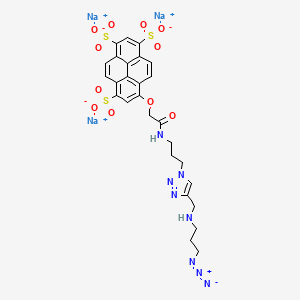
Pyrene Azide Plus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene Azide Plus: is a fluorescent agent with a terminal azide group. It is designed with a copper-chelating system within its structure, enabling the formation of strong, active copper complexes that act as both reactant and catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound has a maximum absorption at 403 nm and emission at 453 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene Azide Plus involves the introduction of an azide group to the pyrene structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and cycloaddition reactions. The copper-chelating system is incorporated to enhance the reactivity and stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniquesThe final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Pyrene Azide Plus undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups on the pyrene ring.
Cycloaddition Reactions: The compound is particularly reactive in CuAAC reactions, forming triazole rings through the cycloaddition of azides and alkynes.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
CuAAC Reactions: Copper(I) catalysts, often in the presence of ligands to stabilize the copper complex.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Major Products:
Triazoles: Formed through CuAAC reactions.
Aplicaciones Científicas De Investigación
Pyrene Azide Plus has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Pyrene Azide Plus involves its ability to form strong copper complexes, which facilitate CuAAC reactions. The copper-chelating system within the compound enhances its reactivity and stability, allowing it to act as both a reactant and a catalyst . The azide group can also undergo reduction to form amines, which can further participate in various biochemical processes .
Comparación Con Compuestos Similares
Pyrene Derivatives: Compounds such as 1,3,6,8-tetrasubstituted pyrenes and 1,6-disubstituted pyrenes.
Azide-Containing Compounds: Other azide-functionalized fluorescent probes and labeling agents.
Uniqueness: Pyrene Azide Plus is unique due to its copper-chelating system, which enhances its reactivity in CuAAC reactions. This feature distinguishes it from other pyrene derivatives and azide-containing compounds, making it a valuable tool in various scientific applications .
Propiedades
Fórmula molecular |
C27H25N8Na3O11S3 |
|---|---|
Peso molecular |
802.7 g/mol |
Nombre IUPAC |
trisodium;8-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C27H28N8O11S3.3Na/c28-33-31-9-1-7-29-13-16-14-35(34-32-16)10-2-8-30-25(36)15-46-21-11-22(47(37,38)39)18-5-6-20-24(49(43,44)45)12-23(48(40,41)42)19-4-3-17(21)26(18)27(19)20;;;/h3-6,11-12,14,29H,1-2,7-10,13,15H2,(H,30,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
Clave InChI |
ZBJHUXAAAHDWLC-UHFFFAOYSA-K |
SMILES canónico |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)OCC(=O)NCCCN5C=C(N=N5)CNCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15339407.png)
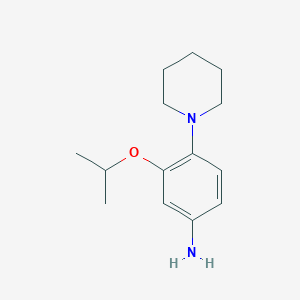


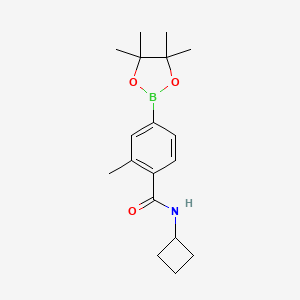
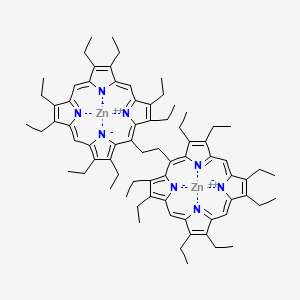
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](4-fluorophenyl)methanone](/img/structure/B15339456.png)
